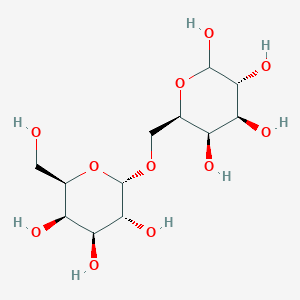

6-O-alpha-D-galactopyranosyl-D-galactopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-alpha-D-galactopyranosyl-D-galactopyranose typically involves the use of galactose oxidase and a mutant of glucose dehydrogenase . The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems . These methods allow for the efficient and scalable production of this compound with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

6-O-alpha-D-galactopyranosyl-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

Reduction: The reduction of carbonyl groups back to hydroxyl groups using reducing agents.

Substitution: The replacement of hydroxyl groups with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms and substituted derivatives .

Applications De Recherche Scientifique

Structure and Composition

- Molecular Formula : C12H22O11

- Molecular Weight : 342.30 g/mol

- CAS Number : 5340-95-4

The structural representation of 6-O-alpha-D-galactopyranosyl-D-galactopyranose can be visualized as follows:Galactose−α(1→6)−Galactose

Glycobiology

This compound plays a crucial role in glycobiology, particularly in understanding carbohydrate recognition and cell-cell interactions. It serves as a model substrate for studying galactosyltransferase enzymes, which are essential for glycosylation processes. Researchers utilize this compound to investigate:

- Enzymatic Mechanisms : The transfer of galactose residues onto glycoproteins and glycolipids .

- Carbohydrate Microarrays : Characterization of carbohydrate-binding proteins and their ligands .

Microbiology

Melibiose is significant in microbiological studies, particularly concerning its role as a carbon source for certain bacteria. For example:

- Uropathogenic E. coli : It acts as a specific ligand that binds to receptors on these bacteria, aiding in the understanding of bacterial adhesion mechanisms .

- Gut Microbiota : Its fermentation by gut bacteria contributes to the production of short-chain fatty acids, which are beneficial for gut health.

Nutritional Studies

In nutritional science, this compound is studied for its prebiotic properties:

- Prebiotic Effects : It promotes the growth of beneficial gut bacteria, enhancing digestive health and potentially improving immune function.

- Dietary Fiber : As part of dietary fiber sources, it contributes to overall gastrointestinal health.

Pharmaceutical Applications

The compound has potential applications in drug delivery systems:

- Glycoconjugates : Used in synthesizing complex carbohydrates for targeted drug delivery .

- Antibody Potency Determination : Employed in ELISA assays to determine antibody levels in serum samples .

Case Study 1: Role in Gut Health

A study conducted by Neethling et al. (1994) explored the effects of melibiose on gut microbiota composition and metabolic activity. The findings indicated that melibiose significantly increased the population of beneficial bacteria such as Bifidobacterium spp., leading to enhanced production of short-chain fatty acids.

Case Study 2: Bacterial Adhesion Mechanisms

Research by Kelly et al. (1993) demonstrated that melibiose-binding assays could elucidate the adhesion mechanisms of uropathogenic E. coli. The study provided insights into how this compound could inhibit bacterial adhesion, suggesting potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 6-O-alpha-D-galactopyranosyl-D-galactopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes like beta-galactosidase, which hydrolyzes the glycosidic bond to release galactose units . This interaction plays a crucial role in various metabolic pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-O-beta-D-galactopyranosyl-D-galactose: A similar disaccharide with a beta-1,6-glycosidic bond.

4-O-beta-D-galactopyranosyl-D-galactopyranose: Another disaccharide with a beta-1,4-glycosidic bond.

alpha-D-galactopyranose: A monosaccharide unit that forms part of the disaccharide structure.

Uniqueness

6-O-alpha-D-galactopyranosyl-D-galactopyranose is unique due to its specific alpha-1,6-glycosidic bond, which imparts distinct chemical and biological properties compared to other similar compounds . This unique structure makes it valuable for studying specific enzymatic reactions and metabolic pathways .

Activité Biologique

6-O-α-D-galactopyranosyl-D-galactopyranose, commonly referred to as melibiose, is a disaccharide composed of two galactose units linked by an α(1→6) bond. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology, anti-infection, and cellular signaling pathways. This article explores the biological activity of 6-O-α-D-galactopyranosyl-D-galactopyranose, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.3 g/mol

- CAS Number : 902-54-5

- Synonyms : Alpha-D-Galp-(1→6)-D-Galp, Alpha-Gal-(1-6)-Gal

1. Anti-Infection Properties

Research indicates that 6-O-α-D-galactopyranosyl-D-galactopyranose exhibits significant anti-infective properties against various pathogens. It has been shown to inhibit the growth of bacteria and viruses, including:

- HIV : The compound interferes with HIV protease activity, reducing viral replication.

- Influenza Virus : It demonstrates antiviral effects by inhibiting viral entry into host cells.

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria through modulation of bacterial adhesion and biofilm formation .

2. Immunomodulatory Effects

The compound modulates immune responses by influencing cytokine production and enhancing phagocytic activity of immune cells. Studies have shown that it can:

- Increase the production of pro-inflammatory cytokines.

- Enhance the activity of macrophages in clearing pathogens.

This immunomodulatory effect suggests potential applications in vaccine adjuvants and therapies for immune-related disorders .

3. Cell Signaling Pathways

6-O-α-D-galactopyranosyl-D-galactopyranose interacts with several key signaling pathways:

- MAPK/ERK Pathway : Activates this pathway, which is crucial for cell proliferation and differentiation.

- NF-κB Pathway : Inhibits NF-κB activation, leading to reduced inflammation and apoptosis in certain cell types .

Case Study 1: Antiviral Activity Against Influenza

A study investigated the antiviral efficacy of 6-O-α-D-galactopyranosyl-D-galactopyranose against influenza virus. The results indicated a dose-dependent inhibition of viral replication in vitro. The compound was found to block the hemagglutinin-mediated entry of the virus into host cells, demonstrating its potential as a therapeutic agent against respiratory viruses .

Case Study 2: Immunomodulation in Macrophages

Research conducted on murine macrophages showed that treatment with 6-O-α-D-galactopyranosyl-D-galactopyranose enhanced phagocytosis and increased the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its role as an immunostimulant that could be beneficial in enhancing immune responses during infections .

Research Findings Summary Table

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-BQYJSGCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.